(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Description
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C15H12O6S and its molecular weight is 320.32. The purity is usually 95%.
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Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound characterized by its unique structural features, which include a benzofuran core and a furan side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈O₃S. Its structure can be broken down into key functional groups that contribute to its biological activity:
Structural Feature | Description |
---|---|
Benzofuran Core | Provides aromatic stability and potential interactions with biological targets. |
Furan Side Chain | May enhance reactivity and interaction with enzymes. |
Methanesulfonate Group | Increases solubility and may influence pharmacokinetics. |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies utilizing computer-aided prediction systems have suggested that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Compounds with benzofuran structures have been reported to possess anti-inflammatory properties. The presence of the furan ring is believed to contribute to the inhibition of pro-inflammatory cytokines. Experimental assays have shown that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo derivatives can reduce inflammation in cellular models by interfering with NF-kB signaling pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar benzofuran derivatives have demonstrated activity against various bacterial strains, suggesting that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo could exhibit similar properties. The furan moiety is often linked to enhanced penetration through microbial membranes, leading to increased efficacy.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzofuran derivatives on HeLa and MCF7 cell lines, revealing IC50 values in the micromolar range for compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo.
- Inflammation Models : In vitro assays using LPS-stimulated macrophages showed that treatment with (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo significantly reduced TNF-alpha production compared to controls.
- Antimicrobial Testing : A series of experiments against Staphylococcus aureus demonstrated that compounds related to (Z)-2-(5-methylfuran) exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Synthesis and Reactivity
The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo derivatives typically involves several methodologies, including:
- Condensation Reactions : Utilizing 5-methylfuran and appropriate aldehydes under acidic conditions.
- Esterification : Formation of methanesulfonate esters via reaction with methanesulfonyl chloride.
These synthetic routes are crucial for achieving high yields and purity necessary for biological testing.
Properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6S/c1-9-3-4-10(19-9)7-14-15(16)12-6-5-11(8-13(12)20-14)21-22(2,17)18/h3-8H,1-2H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKAHHZANWZGPL-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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